molecular formula C13H19BrClNO B8513610 4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride

4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride

Cat. No. B8513610
M. Wt: 320.65 g/mol
InChI Key: QAGMPCFDSJXEIH-UHFFFAOYSA-N
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Patent
US06787560B2

Procedure details

At room temperature, 4N-hydrogen chloride/dioxane (35 mL) was added dropwise to a solution of the crude product (18.3 g) of N-tert-butoxycarbonyl-4-(2-bromo-5-methoxy-benzyl)piperidine in acetic acid (50 mL), and the resulting mixture was stirred at 60° C. for 1 hour. The solvent was distilled off and ethyl acetate was added to the residue to effect crystallization. The crystals were collected by filtration, washed with ethyl acetate and then dried to obtain 12.9 g (40.2 mmol) of 4-(2-bromo-5-methoxybenzyl)piperidine hydrochloride.
Quantity
35 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].O1CCOCC1.C(OC([N:15]1[CH2:20][CH2:19][CH:18]([CH2:21][C:22]2[CH:27]=[C:26]([O:28][CH3:29])[CH:25]=[CH:24][C:23]=2[Br:30])[CH2:17][CH2:16]1)=O)(C)(C)C>C(O)(=O)C>[ClH:1].[Br:30][C:23]1[CH:24]=[CH:25][C:26]([O:28][CH3:29])=[CH:27][C:22]=1[CH2:21][CH:18]1[CH2:17][CH2:16][NH:15][CH2:20][CH2:19]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
crude product
Quantity
18.3 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CC1=C(C=CC(=C1)OC)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
ADDITION
Type
ADDITION
Details
ethyl acetate was added to the residue
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.BrC1=C(CC2CCNCC2)C=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 40.2 mmol
AMOUNT: MASS 12.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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